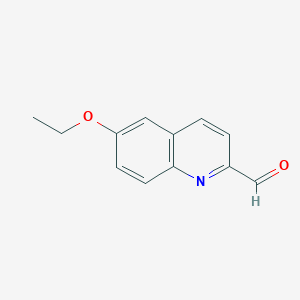

6-Ethoxyquinoline-2-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic and Medicinal Chemistry Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govunibg.it This prevalence is attributed to the quinoline ring's ability to interact with a wide array of biological targets through various mechanisms, including intercalation with DNA, and inhibition of enzymes like kinases and topoisomerases. nih.govnih.gov The versatility of the quinoline nucleus allows for its functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. nih.gov Consequently, quinoline derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and bacterial infections. unibg.it

Contextualization of 6-Ethoxyquinoline-2-carbaldehyde within Quinoline Chemistry Investigations

This compound is a derivative of quinoline that features two key functional groups: an ethoxy group at the 6-position and a carbaldehyde (aldehyde) group at the 2-position. The aldehyde group is a versatile chemical handle that can participate in a wide variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. osi.lvnih.gov For instance, it can readily undergo condensation reactions with amines to form Schiff bases, or be oxidized or reduced to yield carboxylic acids or alcohols, respectively. nih.gov

The ethoxy group at the 6-position can influence the molecule's electronic properties and its ability to participate in intermolecular interactions, such as hydrogen bonding. The position and nature of substituents on the quinoline ring are known to play a significant role in the biological activity of the resulting compounds.

Current Research Landscape and Future Trajectories for this compound Studies

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader field of quinoline-2-carbaldehyde derivatives is an active area of investigation. researchgate.net Research on analogous compounds, such as other 6-alkoxyquinolines and various quinoline-2-carbaldehyde derivatives, provides insights into the potential research directions for this specific molecule.

Future research on this compound is likely to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactive aldehyde group to synthesize a library of new compounds, such as Schiff bases, hydrazones, and other heterocyclic systems.

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, given the known pharmacological profile of the quinoline scaffold. unibg.it

Material Science Applications: Investigating the potential of its derivatives in the development of new materials, such as sensors or organic light-emitting diodes (OLEDs), an area where other quinoline derivatives have shown promise.

The exploration of this compound and its derivatives holds the potential to uncover new chemical entities with valuable properties, contributing to the advancement of both medicinal chemistry and material science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613948 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100063-12-5 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways of 6 Ethoxyquinoline 2 Carbaldehyde

Advanced Synthetic Approaches to 6-Ethoxyquinoline-2-carbaldehyde

The construction of this compound involves sophisticated synthetic strategies that have evolved to enhance efficiency and regioselectivity. These methods often begin with the formation of the core quinoline (B57606) ring system, followed by the introduction or modification of functional groups at specific positions.

Multi-step Organic Synthesis Protocols

The synthesis of functionalized quinolines like this compound typically involves multi-step reaction sequences. nih.gov These protocols often start with the construction of a substituted quinoline ring, which is then further functionalized. For instance, a common approach is the cyclization of an appropriately substituted aniline (B41778) to form a quinoline derivative. nih.gov This initial quinoline can then undergo a series of reactions to introduce the desired ethoxy and carbaldehyde groups at the C6 and C2 positions, respectively. The precise sequence of these functionalization steps is crucial for achieving the target molecule with high purity and yield.

A general representation of a multi-step synthesis might involve:

Cyclization: Formation of a quinoline precursor from acyclic starting materials.

Functionalization: Introduction of the ethoxy group onto the quinoline ring.

Formylation: Addition of the carbaldehyde group at the C2 position.

The specific reagents and conditions for each step are selected to ensure compatibility with the existing functional groups and to control the regioselectivity of the reactions.

Vilsmeier-Haack Reaction as a Key Formylation Strategy for Quinoline Carbaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including quinoline derivatives. rsc.orgchemijournal.comcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org

The mechanism of the Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This electrophile then attacks the electron-rich quinoline ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. wikipedia.org For the synthesis of quinoline-2-carbaldehydes, the reaction conditions can be tuned to favor formylation at the C2 position. The presence of an activating group, such as an ethoxy group at the C6 position, can influence the electron density of the quinoline ring system and thereby affect the regioselectivity of the formylation. rsc.org

It is important to note that the thermal stability of the Vilsmeier intermediate can be a concern, especially in large-scale reactions. nih.gov Additionally, the presence of certain functional groups on the quinoline ring, such as hydroxyl groups, can lead to side reactions with the Vilsmeier reagent. nih.gov

Cyclization and Functionalization Techniques in Quinoline Ring Formation

The formation of the quinoline ring itself is a critical step in the synthesis of this compound. Various classical named reactions, such as the Combes, Doebner-von Miller, and Skraup syntheses, provide routes to the quinoline scaffold from anilines and α,β-unsaturated carbonyl compounds or their precursors. google.com For instance, the Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.

Once the quinoline ring is formed, regioselective functionalization becomes paramount. nih.govrsc.orgscilit.com Directing groups and carefully chosen reaction conditions are employed to introduce substituents at specific positions. rsc.orgnih.gov The introduction of the ethoxy group at the C6 position can be achieved through various methods, including nucleophilic aromatic substitution or by starting with a pre-functionalized aniline derivative, such as p-phenetidine (B124905) (p-ethoxyaniline), in the initial cyclization step. google.com The functionalization of the quinoline ring is a dynamic area of research, with modern methods like transition metal-catalyzed C-H activation offering increasingly efficient and selective pathways to a wide array of substituted quinolines. nih.govrsc.orgscilit.com

Chemical Transformations and Reactivity Profiling of this compound

The chemical reactivity of this compound is largely dictated by the aldehyde functional group at the C2 position. This group is a key site for a variety of chemical transformations, enabling the synthesis of a broad range of more complex molecules.

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This inherent reactivity allows for a multitude of reactions that can be used to elaborate the structure of this compound.

One of the most fundamental and widely exploited reactions of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. youtube.com

The reaction of this compound with various primary amines (R-NH₂) leads to the formation of the corresponding Schiff base derivatives. These reactions are often catalyzed by acids or bases and can proceed under relatively mild conditions. The general reaction is as follows:

6-Ethoxyquinoline-2-CHO + R-NH₂ ⇌ 6-Ethoxyquinolin-2-yl-CH=N-R + H₂O

The resulting Schiff bases are themselves versatile intermediates. The imine bond (C=N) can be further reduced to form secondary amines or can participate in various cycloaddition and rearrangement reactions. The electronic properties of the substituent 'R' on the nitrogen atom can significantly influence the stability and subsequent reactivity of the Schiff base. The formation of Schiff bases from quinoline-2-carboxaldehyde and its derivatives has been utilized in the synthesis of compounds with potential biological activities and in the development of coordination complexes with metal ions. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

| Aldehyde | Hydrazine (B178648) Derivative | Hydrazone |

| Aldehyde | Semicarbazide | Semicarbazone |

| Aldehyde | Thiosemicarbazide | Thiosemicarbazone |

This table provides examples of condensation reactions involving an aldehyde functional group.

The condensation of this compound with hydrazine or its derivatives leads to the formation of hydrazones, which are another important class of imine-related compounds. These derivatives have also been explored for their synthetic utility and biological properties. nih.gov

Oxidation and Reduction Processes of the Carbaldehyde Moiety

The carbaldehyde group at the C-2 position of the quinoline ring is susceptible to both oxidation and reduction, providing pathways to other important functional groups such as carboxylic acids and alcohols.

Oxidation: The benzene (B151609) ring in the quinoline system can be oxidized by strong agents like potassium permanganate, leading to cleavage and the formation of a carboxylic acid and an aldehyde orientjchem.org. However, the aldehyde moiety of this compound can be selectively oxidized to the corresponding carboxylic acid, 6-ethoxyquinoline-2-carboxylic acid, under controlled conditions using milder oxidizing agents typically employed for aldehyde-to-carboxylic acid transformations.

Reduction: The reduction of the carbaldehyde group is a common transformation. For instance, related quinoline carbaldehydes have been effectively reduced to their corresponding alcohols. The reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding alcohol, 4-(hydroxymethyl)tetrazolo[1,5-a]quinoline rsc.org. Similarly, 2-iodoquinoline (B1585599) can be obtained from 2-chloroquinoline-3-carbaldehyde (B1585622) via treatment with sodium iodide followed by reduction with sodium borohydride researchgate.net. These examples suggest that this compound can be readily reduced to 6-ethoxyquinolin-2-yl)methanol using standard reducing agents.

| Process | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄), Chromic Acid | 6-Ethoxyquinoline-2-carboxylic acid | orientjchem.org |

| Reduction | Sodium Borohydride (NaBH₄) | (6-Ethoxyquinolin-2-yl)methanol | rsc.org |

Reactivity of the Quinoline Ring System

The reactivity of the quinoline ring is characterized by the electronic properties of its two fused rings: the electron-deficient pyridine (B92270) ring and the more electron-rich benzene ring.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the quinoline scaffold is a well-studied process that proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a sigma complex or benzenium ion masterorganicchemistry.comlibretexts.org. The reaction's regioselectivity is governed by the electronic nature of the quinoline system. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom youtube.com. Consequently, electrophilic substitution occurs preferentially on the benzenoid ring, typically at the C5 and C8 positions libretexts.orgreddit.com.

In the case of this compound, the presence of the ethoxy group at the C6 position significantly influences the reaction's outcome. The ethoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. As an ortho-, para-director, it directs incoming electrophiles to the C5 and C7 positions. The general mechanism involves the attack of the aromatic π-system on the electrophile (E+) to form a resonance-stabilized sigma complex. Aromaticity is then restored by the loss of a proton from the site of attack masterorganicchemistry.comlibretexts.org.

Nucleophilic Substitution Reactions on Quinoline Derivatives

Nucleophilic substitution reactions are particularly relevant for quinoline derivatives that possess a suitable leaving group, such as a halogen. For example, 2-chloroquinoline-3-carbaldehyde readily undergoes nucleophilic substitution. It reacts with N-methylpiperazine in the presence of potassium carbonate to yield 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde via the elimination of HCl rsc.org.

While this compound does not have a leaving group on the aromatic core for direct nucleophilic aromatic substitution, the carbaldehyde group itself can undergo nucleophilic addition-elimination reactions. A key example is the formation of Schiff bases (imines) through reaction with primary amines nih.gov. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates water to form the imine nih.gov.

Reaction Mechanism Studies for Synthetic Pathways

The synthesis of the quinoline core can be achieved through various named reactions, each with a distinct mechanistic pathway. These mechanisms often involve key steps such as proton transfer and intramolecular cyclization.

Proton Transfer Dynamics

Proton transfer is a fundamental step in many quinoline synthesis mechanisms, particularly those conducted under acidic or basic conditions. In the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, base-catalyzed proton abstraction is crucial for the formation of the enamine intermediate that precedes cyclization orientjchem.org.

Studies on 7-hydroxyquinoline (B1418103) have provided deep insights into proton transfer dynamics. In these systems, photo-excitation can induce excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen nih.govrsc.org. The presence of molecules like formate (B1220265) can alter the reaction pathways, facilitating proton transfer via a bridge mechanism nih.gov. While not a synthetic pathway for the parent ring, these studies highlight the critical role of proton movement in the quinoline system's reactivity, which is analogous to the protonation steps that activate reactants in acid-catalyzed syntheses like the Skraup and Knorr reactions orientjchem.orgyoutube.com.

| Reaction/Process | Mechanistic Role of Proton Transfer | Example | Reference |

|---|---|---|---|

| Friedländer Synthesis | Base-catalyzed proton abstraction to form enamine intermediate. | Condensation of o-aminobenzaldehyde with a carbonyl compound. | orientjchem.org |

| Knorr Synthesis | Acid catalyst facilitates imine formation and ring closure. | Condensation of an aromatic amine and a β-ketoester. | orientjchem.org |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer from a donor group (e.g., -OH) to the quinoline nitrogen upon photoexcitation. | 7-hydroxyquinoline derivatives. | nih.govnih.gov |

Intramolecular Cyclization Processes

Intramolecular cyclization is the cornerstone of numerous methods for synthesizing quinoline and its fused derivatives. This step is responsible for the formation of the heterocyclic ring.

Friedländer Synthesis: The mechanism involves the formation of an enamine or enolate intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack on the carbonyl group, followed by dehydration to form the quinoline ring system orientjchem.org.

Knorr Quinoline Synthesis: This reaction proceeds through the condensation of an aromatic amine with a β-ketoester. An enamine intermediate is formed, which then cyclizes under acidic conditions to build the quinoline core orientjchem.org.

Rhodium-Catalyzed C-H Functionalization: Modern synthetic methods include the rhodium-catalyzed intramolecular cyclization of substrates like enol ether-tethered quinolines. This process involves C-H bond activation and functionalization to create fused tricyclic quinoline systems nih.gov.

Other Cyclizations: Various other strategies employ intramolecular cyclization, such as the diazotization of 3-(2-aminoaryl)quinolin-2-amines followed by cyclization to form indolo[2,3-b]quinolines, or the heating of specific precursors in the presence of a base to induce ring closure rsc.org. The bromination of certain quinoline alkaloids has also been shown to be accompanied by intramolecular cyclization, leading to complex polycyclic structures nih.gov.

These cyclization processes are fundamental to creating the diverse array of substituted and fused quinoline scaffolds used in various fields of chemical research.

Design and Synthesis of 6 Ethoxyquinoline 2 Carbaldehyde Derivatives

Systematic Derivatization Strategies for Enhancing Molecular Complexity

The aldehyde functional group in 6-ethoxyquinoline-2-carbaldehyde is a key handle for derivatization. Standard organic reactions can be employed to transform this group and introduce new functionalities, thereby increasing the molecular complexity. These strategies often focus on creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials.

Common derivatization reactions include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a new point for amide or ester formation.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines (Schiff bases), hydrazones, and other derivatives.

These fundamental transformations are the building blocks for creating a diverse range of molecules from the this compound core.

Synthesis of Conjugates and Hybrid Heterocyclic Systems

A significant area of research involves the use of this compound to construct hybrid molecules where the quinoline (B57606) moiety is linked to another heterocyclic system. This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different scaffolds to create new chemical entities with potentially enhanced or novel biological activities. nih.gov

Chalcones, characterized by the α,β-unsaturated carbonyl system, are well-known for their broad spectrum of biological activities. ipb.pt The synthesis of quinoline-chalcone conjugates is a prominent strategy in medicinal chemistry. researchgate.net The Claisen-Schmidt condensation is the most common method for preparing these conjugates, involving the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. ipb.ptnih.gov

In the context of this compound, it serves as the aldehyde component in the Claisen-Schmidt condensation. It is reacted with various substituted acetophenones to yield a series of 6-ethoxyquinoline-chalcone derivatives. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) with a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov This modular synthesis allows for the introduction of a wide variety of substituents on the phenyl ring originating from the acetophenone, enabling the fine-tuning of the conjugate's properties.

Table 1: Examples of Synthesized Quinoline-Chalcone Conjugates

| Starting Aldehyde | Starting Ketone | Resulting Conjugate Type |

| This compound | Substituted Acetophenones | Quinoline-Chalcone Conjugates |

| 4-Aminoacetophenone | Various Aldehydes | Chalcone (B49325) Intermediate for further reaction with quinolines |

This table illustrates the general synthetic approach to quinoline-chalcone conjugates.

The reactivity of the aldehyde and the quinoline ring system in this compound also allows for its use in the construction of fused polycyclic systems. These reactions often involve intramolecular cyclization or tandem reactions where the aldehyde participates in the formation of a new ring fused to the quinoline core.

For instance, reactions that initially form a derivative at the 2-position can be designed to undergo a subsequent cyclization onto the quinoline ring, leading to complex, multi-ring structures. The specific nature of the fused system depends on the reactants and reaction conditions employed.

Ligand Design and Coordination Chemistry Applications

The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in derivatives of this compound make these compounds excellent ligands for coordinating with metal ions. nih.govmdpi.com The formation of Schiff bases, by condensing the aldehyde with a primary amine, is a particularly important route to versatile ligands. nih.govyoutube.com

Schiff base ligands derived from this compound can coordinate to a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), to form stable metal complexes. youtube.comnih.govresearchgate.net The geometry and properties of these complexes are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. nih.govrsc.org These complexes have been investigated for a range of applications, including catalysis and as models for biological systems. researchgate.net

The design of these ligands can be systematically varied by changing the amine component in the condensation reaction, allowing for the synthesis of a library of ligands with different steric and electronic properties. This, in turn, allows for the tuning of the properties of the resulting metal complexes.

Table 2: Metal Complexes with Ligands Derived from Quinoline Aldehydes

| Ligand Type | Metal Ion | Potential Application |

| Schiff Base from Quinoline-2-carbaldehyde | Copper(II) | Catalysis, Biological Mimics |

| Schiff Base from Quinoline-2-carbaldehyde | Nickel(II) | Catalysis |

| Schiff Base from Quinoline-2-carbaldehyde | Cobalt(II) | Catalysis, Materials Science |

| Semicarbazone from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Copper(II) | Pharmacological Agents |

This table provides examples of metal complexes formed from ligands related to the core structure.

Computational Chemistry and Spectroscopic Characterization of 6 Ethoxyquinoline 2 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Analysis Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental spectra for 6-Ethoxyquinoline-2-carbaldehyde are not widely published, data from closely related structures and predictive tools allow for a detailed assignment of its expected NMR signals. np-mrd.orgnp-mrd.orgoregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the ethoxy group and the quinoline (B57606) ring system. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The ethoxy group should present as a quartet at approximately δ 4.2 ppm (for the -OCH₂- protons) and a triplet around δ 1.5 ppm (for the -CH₃ protons), indicative of their respective neighboring protons. The aromatic protons on the quinoline ring will produce a complex pattern of signals in the range of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the ethoxy and aldehyde substituents. For comparison, the aldehydic proton in quinoline-2-carbaldehyde appears at δ 10.19 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with a predicted chemical shift in the range of δ 190-195 ppm. The carbons of the quinoline ring are expected to resonate between δ 110-160 ppm. The carbons of the ethoxy group would appear in the upfield region, with the -OCH₂- carbon around δ 64 ppm and the -CH₃ carbon at approximately δ 15 ppm. Predicted ¹³C NMR data for similar structures supports these assignments. np-mrd.orgnp-mrd.org

Predicted NMR Data for this compound

| Spectroscopy Type | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | ~10.0 | Singlet |

| Aromatic (Quinoline) | 7.0 - 8.5 | Complex multiplet | |

| Ethoxy (-OCH₂CH₃) | ~4.2 (CH₂) and ~1.5 (CH₃) | Quartet and Triplet | |

| ¹³C NMR | Carbonyl (C=O) | 190 - 195 | - |

| Aromatic/Heteroaromatic | 110 - 160 | - | |

| Ethoxy (-OCH₂CH₃) | ~64 (CH₂) and ~15 (CH₃) | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, expected in the region of 1690-1715 cm⁻¹. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations in the 1500-1620 cm⁻¹ range and C-H aromatic stretching just above 3000 cm⁻¹. The ethoxy group would show C-O stretching vibrations around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), as well as C-H stretching of the alkyl chain below 3000 cm⁻¹. For the related compound 2-formyl-6-methoxy-3-carbethoxy quinoline, the carbonyl stretching frequencies for the aldehyde and ester groups were observed at 1699 cm⁻¹ and 1710 cm⁻¹, respectively. malariaworld.org

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretching | 1690 - 1715 |

| Quinoline Ring | C=C and C=N Stretching | 1500 - 1620 |

| Aromatic C-H Stretching | > 3000 | |

| Ethoxy Group (C-O) | Asymmetric Stretching | ~1240 |

| Symmetric Stretching | ~1040 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π→π* transitions. The extended conjugation in this compound, involving the quinoline ring and the carbonyl group, is expected to result in strong absorptions. Based on studies of similar quinoline derivatives, one can anticipate absorption maxima (λ_max) in the range of 250-350 nm. malariaworld.orgnih.gov The exact positions of these bands would be influenced by the electronic effects of the ethoxy and aldehyde substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 201.22. rsc.org

The fragmentation of this molecule under electron impact is expected to follow pathways characteristic of quinoline and aromatic aldehyde systems. Common fragmentation patterns for related methoxyquinolines involve the loss of the alkyl group from the ether, followed by the loss of carbon monoxide. mcmaster.ca Therefore, for this compound, key fragmentation steps would likely include:

Loss of an ethyl radical (•C₂H₅) from the ethoxy group to give a prominent ion at m/z 172.

Subsequent loss of a carbon monoxide (CO) molecule from the aldehyde group, leading to an ion at m/z 144.

Direct loss of the formyl radical (•CHO) from the molecular ion to produce a fragment at m/z 172.

Cleavage of the ethoxy group, leading to the loss of an ethoxy radical (•OC₂H₅) to give a fragment at m/z 156.

These fragmentation pathways provide a fingerprint for the identification of the compound and confirmation of its substituent groups. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. nih.gov To date, there are no published crystal structures for this compound itself. However, the crystal structure of a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, has been determined. malariaworld.orgnih.govnih.gov This related structure crystallizes in a monoclinic system with a P2₁/C space group. malariaworld.orgnih.gov Such data for analogous compounds are invaluable for building a predictive model of the solid-state conformation and packing of this compound, suggesting it would likely adopt a planar quinoline ring system with the substituents oriented to minimize steric hindrance.

Theoretical and Computational Investigations of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental techniques for understanding the structural and electronic properties of molecules. rsc.org

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Reactivity

While specific DFT studies on this compound are not available in the literature, research on similar quinoline derivatives provides a framework for understanding its electronic properties. nih.govrsc.orgnih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G*, can be employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov

Key insights from such theoretical studies on related compounds include:

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining the electronic behavior of a molecule. In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is often localized on the electron-deficient parts, including the carbonyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. rsc.org

Molecular Stability: DFT calculations can predict the relative stability of different conformations of the molecule, for instance, the orientation of the ethoxy and aldehyde groups relative to the quinoline ring.

Reactivity: The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and ethoxy groups, along with the nitrogen of the quinoline ring, would be regions of high electron density (negative potential), while the aldehydic proton and parts of the aromatic ring would be electron-deficient (positive potential). nih.govnih.gov

These computational approaches, when applied to this compound, would provide valuable data on its electronic absorption spectra, dipole moment, and other properties, corroborating and expanding upon experimental findings. researchgate.net

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and interaction patterns between a ligand and a target protein. jabonline.inplos.org In the context of quinoline derivatives, molecular docking studies have been performed to explore their potential as inhibitors for various enzymes and receptors.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous quinoline-2-carbaldehyde derivatives provides valuable insights into its potential binding modes and targets. These studies often involve docking the compounds against microbial enzymes such as DNA gyrase B and N-myristoyltransferase, which are crucial for bacterial and fungal survival, respectively. nih.gov For instance, derivatives of quinoline-carbaldehyde have been identified as potential inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1), a key enzyme in protein modification of the parasite. nih.gov

The binding interactions of these derivatives typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with the amino acid residues in the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energy values suggest a more stable complex and, therefore, a higher potential for inhibitory activity.

To illustrate the potential interactions, a hypothetical docking scenario of this compound with a generic protein active site is presented below, based on common interactions observed for similar quinoline derivatives.

| Interaction Type | Potential Interacting Residues | Description |

| Hydrogen Bonding | Asp, Glu, Ser, Thr | The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the ethoxy group is less likely to participate directly. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe | The aromatic quinoline ring and the ethyl group of the ethoxy substituent can form van der Waals interactions with nonpolar residues. |

| Pi-Pi Stacking | Phe, Tyr, Trp, His | The quinoline ring can engage in stacking interactions with the aromatic rings of certain amino acid side chains. |

Table 1. Potential binding interactions of this compound in a protein active site.

It is important to note that the actual binding affinity and interacting residues would depend on the specific protein target and would require dedicated in silico and experimental validation.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. wikipedia.org By rotating around single bonds, a molecule can adopt various conformations, each with a specific potential energy. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. q-chem.comsigmaaldrich.comresearchgate.net Scanning the PES by systematically changing specific dihedral angles allows for the identification of energy minima (stable conformers) and energy maxima (transition states). q-chem.comresearchgate.net

For this compound, the key flexible bonds are the C-O bond of the ethoxy group and the C-C bond connecting the carbaldehyde group to the quinoline ring. Rotation around these bonds will lead to different spatial orientations of the ethoxy and carbaldehyde groups relative to the quinoline plane.

A relaxed potential energy surface scan can be performed computationally to understand the conformational preferences. This involves fixing a dihedral angle at a certain value and optimizing the rest of the molecular geometry to find the lowest energy structure for that constrained angle. By repeating this for a range of dihedral angles, a potential energy profile can be generated.

For a related compound, a study on the conformational analysis of a ligand derived from quinoline and pyridine (B92270) involved scanning three torsional angles to obtain potential energy profiles. q-chem.com The calculations confirmed that the obtained structures corresponded to minima on the Potential Energy Surface (PES). q-chem.com

Based on general principles, the most stable conformer of this compound is expected to be one where steric hindrance is minimized. For instance, the aldehyde group is likely to be coplanar with the quinoline ring to maximize conjugation, with two possible orientations (syn and anti with respect to the quinoline nitrogen). The ethoxy group will also have preferred orientations to avoid clashes with the adjacent hydrogen atom on the quinoline ring.

| Dihedral Angle | Description | Expected Stable Conformations |

| C5-C6-O-C(ethyl) | Rotation of the ethoxy group | Staggered conformations to minimize steric clash with the quinoline ring. |

| N1-C2-C(aldehyde)-O | Rotation of the carbaldehyde group | Planar conformations (syn or anti) to maximize electronic conjugation with the quinoline ring. |

Table 2. Key dihedral angles for conformational analysis of this compound.

The energy barriers between different conformers determine the flexibility of the molecule at a given temperature. A low energy barrier suggests that the molecule can easily interconvert between different conformations.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained.

The Hirshfeld surface analysis of this analog indicated that the most significant contributions to the crystal packing were from H···H (53.9%), H···O/O···H (28.5%), and H···C/C···H (11.8%) interactions. nih.gov This suggests that van der Waals forces and weak hydrogen bonds are the dominant forces in the crystal packing. nih.gov

Based on the functional groups present in this compound (an ethoxy group, a carbaldehyde group, and the quinoline core), a similar pattern of intermolecular interactions can be anticipated. The following table summarizes the expected contributions of various intermolecular contacts for this compound, extrapolated from the analysis of its analog.

| Interaction Type | Description | Anticipated Contribution |

| H···H | Interactions between hydrogen atoms. | Major contributor, reflecting the high abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | Interactions involving oxygen and hydrogen atoms, indicative of weak C-H···O hydrogen bonds. | Significant contributor, arising from the ethoxy and carbaldehyde oxygen atoms. |

| C···H / H···C | Interactions between carbon and hydrogen atoms. | Moderate contributor, part of the general van der Waals forces. |

| C···C | Interactions between carbon atoms of the aromatic rings. | Minor contributor, potentially indicating pi-pi stacking interactions. |

| N···H / H···N | Interactions involving the quinoline nitrogen and hydrogen atoms. | Minor contributor, as the nitrogen is part of an aromatic system and a weaker hydrogen bond acceptor. |

Table 3. Anticipated intermolecular contact contributions for this compound from Hirshfeld surface analysis.

The presence of the aldehyde and ethoxy groups provides sites for potential C-H···O hydrogen bonds, which would be visualized as red regions on the dnorm mapped Hirshfeld surface. The planar quinoline ring system also allows for the possibility of offset π–π stacking interactions, which would appear as characteristic patterns in the 2D fingerprint plots derived from the Hirshfeld surface.

Applications of 6 Ethoxyquinoline 2 Carbaldehyde and Its Derivatives in Advanced Scientific Research

Medicinal Chemistry and Biological Activity Studies

The quinoline (B57606) core, particularly when functionalized with an ethoxy group at the 6-position and a carbaldehyde at the 2-position, provides a privileged structure for the development of novel bioactive molecules. Researchers have systematically modified this core to explore its potential against various diseases, leading to promising findings in several key areas of medicinal chemistry.

Antimicrobial Research

Derivatives of 6-ethoxyquinoline-2-carbaldehyde have demonstrated notable potential in the fight against microbial infections. The inherent antimicrobial properties of the quinoline ring system can be significantly enhanced through strategic chemical modifications.

Hydrazone derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their antimicrobial activities. While many of these compounds exhibited weaker effects than standard drugs, specific derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/ml. nih.gov Molecular docking studies of active compounds, such as 3q6, revealed a 2.10 Å hydrogen bond between the quinoline nitrogen and the ARG132 residue in the active site of DNA topoisomerase IV, suggesting a potential mechanism of action. nih.gov

Furthermore, the synthesis of carbostyril derivatives, which are structurally related to quinolones, has yielded compounds with potent activity against a range of bacterial and fungal pathogens. nih.gov Some of these derivatives were found to be as potent or even more potent than commercially available antimicrobial drugs. nih.gov The widespread use and subsequent resistance to existing antibacterial and antifungal agents have spurred the discovery and modification of new antimicrobial drugs, with quinoline derivatives being a key area of focus. nih.gov

In the broader context of quinoline derivatives, various structural modifications have been shown to influence antimicrobial efficacy. For instance, the introduction of a dichloro group in the benzoyl ring at position 4 has been noted for its impact on activity. researchgate.net The synergistic use of certain carbazole (B46965) derivatives, which share some structural similarities with quinolines, with antibiotics has proven effective in reducing multidrug-resistant microorganisms. researchgate.net

Below is a table summarizing the antimicrobial activity of selected quinoline derivatives.

| Compound Type | Target Microorganism | Activity (MIC) | Reference |

| Quinoline-3-carbaldehyde hydrazone (3q6) | MRSA | 16 µg/ml | nih.gov |

| Carbostyril derivatives | Various bacteria and fungi | Potent activity | nih.gov |

| 1,3,4-Oxadiazole derivatives (F3, F4) | Staphylococcus aureus, Escherichia coli | Remarkable activity | nih.gov |

Anti-inflammatory Investigations

The quest for novel and more effective anti-inflammatory agents has led researchers to explore the therapeutic potential of this compound derivatives. Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate inflammatory pathways are of significant interest.

One study focused on the synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives and their evaluation as inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. rsc.org Compounds with halogen substituents on the phenyl ring, such as 4-Cl, 4-Br, and 4-CF3, demonstrated potent anti-inflammatory activity. rsc.org Computational modeling suggested that these compounds act as potent inhibitors of TLR4 signaling. rsc.org The replacement of a thioamide group with an amide resulted in a significant decrease in NO inhibitory potency, highlighting the importance of the thioamide for activity. rsc.org

Another area of investigation involves 2-(furan-2-yl)-4-phenoxyquinoline derivatives. nih.gov Among these, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde showed potent inhibition of β-glucuronidase release with an IC50 value of 5.0 μM. nih.gov Other derivatives, such as (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime, were found to inhibit both lysozyme (B549824) and β-glucuronidase release. nih.gov Furthermore, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was identified as a potent inhibitor of TNF-α formation, with an IC50 value of 2.3 μM, which is more potent than the known inhibitor genistein. nih.gov

Quinoline derivatives bearing azetidinone scaffolds have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Certain derivatives, like 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one, exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov

The table below presents the anti-inflammatory activity of selected quinoline derivatives.

| Derivative Class | Biological Target/Assay | Key Findings | Reference |

| Quinazoline-4(3H)-one-2-carbothioamides | NO production in RAW 264.7 cells | Potent inhibition, TLR4 signaling inhibitors | rsc.org |

| 2-(Furan-2-yl)-4-phenoxyquinolines | β-glucuronidase, lysozyme, TNF-α | Potent inhibition of inflammatory mediators | nih.gov |

| Quinoline-azetidinones | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | nih.gov |

Anticancer Research

The development of novel anticancer agents is a critical area of research, and derivatives of this compound have emerged as a promising class of compounds. The quinoline scaffold is present in several existing anticancer drugs and clinical trial candidates, highlighting its importance in oncology. nih.gov

Hybrid molecules combining the quinoline and chalcone (B49325) pharmacophores have been synthesized and shown to possess potent anticancer properties. nih.gov These quinoline-chalcone hybrids can effectively bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to the death of cancer cells, including multi-drug resistant ones. nih.gov

Hydrazone derivatives of quinoline-3-carbaldehyde have also been investigated for their cytotoxic effects. mdpi.com Compounds bearing a benzotriazole (B28993) moiety generally exhibited more pronounced cancer cell growth inhibitory effects than those with a 1,2,4-triazole (B32235) ring. mdpi.com The most potent compound, a 2-(pyridin-2-yl)hydrazone derivative, displayed IC50 values ranging from 1.23 to 1.49 µM against three human cancer cell lines. mdpi.com

Furthermore, copper complexes of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide have demonstrated strong anticancer activity. nih.gov These complexes were effective against cisplatin-resistant neuroblastoma and prostate cancer cells in vitro. nih.gov In vivo studies using a mouse model of prostate cancer showed that the copper complex could suppress tumor growth. nih.gov

The cytotoxic potential of various other quinoline derivatives has also been explored. For instance, certain 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives exhibited moderate to excellent potency against tested cancer cell lines. researchgate.net Some of these compounds also showed inhibitory activity against c-Met kinase, a known cancer target. researchgate.net Similarly, some isoquinoline (B145761) derivatives have shown significant growth inhibition of breast, bone marrow, and cervical cancer cell lines. nih.gov

The following table summarizes the anticancer activity of selected quinoline derivatives.

| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference |

| Quinoline-chalcone hybrids | Multi-drug resistant cancer cells | Tubulin polymerization inhibitors | nih.gov |

| Quinoline-3-carbaldehyde hydrazones | Human cancer cell lines | IC50 values in the low micromolar range | mdpi.com |

| Copper(II) complexes of 8-hydroxyquinoline (B1678124) derivatives | MCF-7 (human breast cancer) | Induced apoptosis | rsc.org |

| Isoquinoline derivatives | MCF-7, K-562, HeLa | Significant growth inhibition | nih.gov |

Enzyme Modulation and Receptor Binding Studies

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and bind to specific receptors, highlighting their potential as targeted therapeutic agents.

In the realm of enzyme inhibition, novel quinoxaline (B1680401) derivatives have been synthesized and screened for their dual inhibitory activity against epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), both of which are important targets in cancer and inflammation. rsc.org Certain compounds displayed potent inhibition of both EGFR and COX-2, with IC50 values in the sub-micromolar range. rsc.org Molecular docking studies have provided insights into the binding interactions of these derivatives within the active sites of the target enzymes. rsc.org

Regarding receptor binding, a series of 2-oxoquinoline derivatives were synthesized and evaluated as inverse agonists for the cannabinoid receptor 2 (CB2). nih.gov These compounds were found to be full CB2 receptor inverse agonists, with some being as potent as the known inverse agonist SR144528. nih.gov The structure-activity relationship studies of these derivatives have provided valuable information for the design of more potent and effective CB2 receptor inverse agonists. nih.gov

The table below summarizes the enzyme modulation and receptor binding activities of selected quinoline derivatives.

| Derivative Class | Target | Activity | Reference |

| Quinoxaline derivatives | EGFR, COX-2 | Dual inhibitors | rsc.org |

| 2-Oxoquinoline derivatives | CB2 receptor | Inverse agonists | nih.gov |

Development and Application as Fluorescent Probes for Biological Systems

The unique photophysical properties of quinoline derivatives have made them attractive candidates for the development of fluorescent probes for biological imaging and sensing. These probes offer high sensitivity and spatiotemporal resolution for studying dynamic processes in living systems.

Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and explored as fluorescent probes. nih.gov For example, 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1) and its nitrile derivative (DQ2) have been shown to form stable 1:1 complexes with cucurbit researchgate.neturil (CB7), resulting in a significant enhancement of their fluorescence emission. nih.gov This property has been utilized to develop an indicator displacement assay for the detection of analytes like methyl viologen. nih.gov

The aldehyde group in quinoline-based fluorophores can be leveraged to create reaction-based probes. An innovative trigger using 2-aminothiophenol (B119425), which reacts selectively with aldehydes to form dihydrobenzothiazole, has been developed to activate a fluorescent response. rsc.org This has led to a series of tunable fluorescent probes for detecting aldehydes in living systems, with excitation and emission wavelengths spanning the visible to near-infrared regions. rsc.org These probes have been successfully used to detect both exogenous and endogenous aldehydes in complex biological environments, including biliary organoids and mouse organs. rsc.org

The design of highly specific fluorescent probes is crucial for accurately monitoring biological events. Several key principles guide the development of these molecular tools. rsc.orgspringerprofessional.de

A common strategy involves a modular design, where a recognition unit (receptor) is linked to a signaling unit (fluorophore). The interaction of the analyte with the recognition unit triggers a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov

For instance, probes for detecting specific saccharides have been designed with two boronic acid residues as the recognition motif. nih.gov Binding of a saccharide to the boronic acids hinders photoinduced electron transfer within the probe, leading to a fluorescent response. nih.gov

Another design principle is based on specific chemical reactions. The development of probes for detecting aldehydes, for example, utilizes the selective reaction between an aldehyde and a reagent like 2-aminothiophenol to induce a change in fluorescence. rsc.org The choice of the fluorophore allows for the tuning of the probe's spectral properties. rsc.org

Furthermore, the concept of aggregation-induced emission (AIE) has been employed in the design of fluorescent probes. nih.gov AIE-active probes are typically non-fluorescent in solution but become highly emissive upon aggregation, which can be triggered by binding to an analyte. This "turn-on" response minimizes background fluorescence and enhances sensitivity. nih.gov

Applications in Cellular and Molecular Biology Imaging

The development of fluorescent probes is crucial for visualizing and understanding complex biological processes within living cells. While direct applications of this compound in cellular imaging are not yet widely reported, the broader class of quinoline-based compounds is well-established in the synthesis of fluorescent dyes. nih.govnih.gov The inherent fluorescence of the quinoline ring system, which can be modulated by substituents, makes it a promising platform for creating novel imaging agents. nih.gov

A key strategy to render a quinoline derivative fluorescent for cell imaging is the introduction of an electron-donating group, such as a dimethylamino group, to the quinoline nucleus. nih.gov This modification has been successfully employed to turn a non-fluorescent quinoline-based anticancer agent into a fluorescent probe, enabling its intracellular tracking and localization within the endoplasmic reticulum. nih.gov This approach suggests a viable pathway for developing fluorescent probes from this compound. By analogy, the introduction of a suitable functional group to the 6-ethoxyquinoline (B3349653) scaffold could induce or enhance fluorescence, allowing for its use in tracking and imaging within cellular environments. The aldehyde functional group at the 2-position further provides a reactive handle for conjugation to biomolecules or other targeting moieties, expanding its potential in targeted cellular imaging.

Structure-Activity Relationship (SAR) Studies in Drug Discovery and Optimization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. Although specific SAR studies centered exclusively on this compound are not extensively documented, the broader family of quinoline derivatives has been the subject of numerous such investigations, highlighting the importance of the quinoline scaffold in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net

Research on various quinoline derivatives has established key structural features that govern their therapeutic potential. For instance, in a series of quinoline carboxylic acid analogues investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase, three critical regions for activity were identified: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, where a carboxylic acid is essential; and the benzo portion of the quinoline ring, where appropriate substitutions are needed. mdpi.com Similarly, SAR studies on quinoline derivatives for reversing multidrug resistance in cancer have pointed to the importance of the quinoline nitrogen atom and the spatial arrangement of hydrophobic moieties. nih.gov

For this compound, the ethoxy group at the 6-position and the carbaldehyde group at the 2-position are key modifiable sites for SAR studies. The aldehyde group can be readily converted into a wide range of functional groups, such as imines (Schiff bases), alcohols, or carboxylic acids, allowing for the systematic exploration of how different substituents at this position affect biological activity. The ethoxy group's influence on the electronic properties of the quinoline ring can also be compared with other alkoxy groups or electron-withdrawing/donating groups at the same position to build comprehensive SAR models. These studies are instrumental in the rational design and optimization of more potent and selective drug candidates.

| Compound Series | Key Structural Features for Activity | Therapeutic Target/Application | Reference |

| Quinoline Carboxylic Acids | Bulky hydrophobic group at C(2), Carboxylic acid at C(4) | Dihydroorotate Dehydrogenase Inhibition | mdpi.com |

| Quinoline Derivatives | Quinoline nitrogen, Spatially distinct hydrophobic moiety | Reversal of Multidrug Resistance | nih.gov |

| Gamma-Carboline Derivatives | Sulfonate group | Cytotoxicity against tumor cell lines | researchgate.net |

| 2-Aryl/Heteroaryl Quinazoline Derivatives | Substitutions on phenyl rings of diphenyl pyrazole (B372694) moiety | α-glucosidase inhibitory activity | researchgate.net |

Advanced Materials Science Applications

The robust and versatile nature of the quinoline scaffold makes it a valuable building block in the synthesis of advanced materials with unique optical, electronic, and thermal properties.

Incorporation into Polymeric Systems

Polyquinolines are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. While specific examples of incorporating this compound into polymeric systems are not detailed in the available literature, general synthetic routes to polyquinolines often involve the polymerization of monomers containing the quinoline moiety. The aldehyde functionality of this compound presents a reactive site that could be utilized in polymerization reactions, such as polycondensation or addition polymerization, to create novel polymers with tailored properties imparted by the ethoxy-substituted quinoline unit.

Role as Intermediates in the Synthesis of Functional Materials

The reactivity of the aldehyde group makes this compound a valuable intermediate in the synthesis of more complex functional materials. Heterocyclic compounds are integral to the development of materials for diverse applications, including photochemistry and polymer science. sphinxsai.com The aldehyde can undergo a variety of chemical transformations to build larger, more complex molecular architectures. For instance, condensation reactions with various amines can yield Schiff bases, which can then be used as ligands for the formation of metallo-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or photoluminescent properties.

Catalysis Research and Development

The field of catalysis continually seeks novel ligands that can enhance the efficiency and selectivity of chemical transformations. The quinoline-2-carbaldehyde scaffold is a promising platform for the design of such ligands.

Application in Organic Transformations

Schiff bases, formed through the condensation of an aldehyde with a primary amine, are a versatile class of ligands in coordination chemistry. researchgate.net Schiff base ligands derived from pyridine-2-carboxaldehyde, a close structural analogue of quinoline-2-carbaldehyde, have been shown to form stable complexes with various transition metals. These metal complexes have demonstrated catalytic activity in a range of organic transformations, including oxidation reactions.

Given the structural similarity, it is highly probable that Schiff base ligands derived from this compound would also form stable metal complexes with catalytic activity. The ethoxy group at the 6-position could modulate the electronic properties of the quinoline ring and, consequently, the catalytic activity of the resulting metal complex. The general utility of Schiff base-metal complexes in catalysis suggests that derivatives of this compound hold significant potential for the development of new catalysts for various organic syntheses. researchgate.net

| Catalyst Type | Reaction Catalyzed | Key Features | Reference |

| Co(II), Fe(III), Ru(III) Schiff Base Complexes | Oxidation of cyclohexane | Fe(III) complexes showed high efficiency. | |

| Cu(II), Ni(II), Co(II) Schiff Base Complexes | Oxidation of cyclohexene (B86901) and styrene | Performance varied with the metal and substrate. | |

| Schiff Base-Cu(II) Complex | Claisen–Schmidt condensation | High yield (>90%) via ultrasonication. | researchgate.net |

Mechanistic Insights into Catalytic Activity

The catalytic prowess of this compound and its derivatives, particularly in the form of Schiff base metal complexes, is deeply rooted in their unique structural and electronic properties. While direct mechanistic studies on this compound are not extensively documented, a wealth of research on related quinoline-based Schiff base complexes provides significant insights into their catalytic behavior. These studies consistently point towards a mechanism facilitated by the coordination of the substrate to a metal center, which is in turn electronically modulated by the quinoline ligand system.

At the heart of the catalytic cycle is often a metal ion, which acts as a Lewis acid, coordinating to the substrate and activating it for subsequent transformation. The Schiff base ligand, derived from this compound, plays a crucial role in this process. The imine nitrogen and the quinoline nitrogen atoms chelate to the metal center, forming a stable complex. This coordination environment is critical for the catalytic activity, influencing the redox potential of the metal and the stereochemistry of the reaction.

The general mechanism for the catalytic activity of Schiff base metal complexes, which can be extrapolated to those derived from this compound, typically involves the following key steps:

Formation of the Catalyst-Substrate Complex: The initial step involves the interaction of the substrate with the metal complex. The substrate binds to a vacant coordination site on the metal ion.

Activation of the Substrate: Upon coordination, the electronic properties of the substrate are altered, making it more susceptible to nucleophilic or electrophilic attack. For instance, in oxidation reactions, the metal center can facilitate the transfer of electrons from the substrate.

Transformation of the Substrate: This is the core chemical conversion step, which can proceed through various pathways depending on the specific reaction. In many cases, this involves the formation of a transient intermediate.

Product Release and Catalyst Regeneration: After the transformation is complete, the product dissociates from the metal center, thereby regenerating the active catalyst for the next cycle.

The presence of the 6-ethoxy group on the quinoline ring is not merely a passive substituent. Its electron-donating nature can influence the electron density at the quinoline nitrogen and, by extension, the metal center. This electronic modulation can fine-tune the catalytic activity, potentially enhancing the rate of reaction or influencing the selectivity of the process.

A significant body of research has focused on the catalytic activity of copper complexes with quinoline-based Schiff bases in oxidation reactions. In these systems, the proposed mechanism often involves the reduction of Cu(II) to Cu(I) by the substrate, followed by the re-oxidation of Cu(I) to Cu(II) by an oxidizing agent, thus completing the catalytic cycle.

While detailed kinetic studies and the isolation of reaction intermediates for catalysts derived specifically from this compound are areas for future research, the foundational principles of coordination chemistry and catalysis provide a robust framework for understanding their mechanistic pathways. The interplay between the metal center, the versatile Schiff base ligand, and the electronic influence of the ethoxy substituent collectively governs the catalytic efficiency and selectivity of these promising compounds.

Sustainable Chemistry and Green Synthesis of 6 Ethoxyquinoline 2 Carbaldehyde

Integration of Green Chemistry Principles in Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.comnih.gov While effective, these methods often involve harsh conditions, hazardous reagents, and the generation of significant waste. The integration of green chemistry principles aims to mitigate these drawbacks by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. ijpsjournal.com

For the synthesis of quinoline aldehydes, such as 6-Ethoxyquinoline-2-carbaldehyde, the Vilsmeier-Haack reaction is a common approach, which typically utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). tandfonline.comresearchgate.net Greener adaptations of this reaction for related compounds, like 2-chloro-3-formylquinolines, have been explored, including solvent-free conditions assisted by microwave irradiation, which can lead to higher yields and shorter reaction times. tandfonline.com

The principles of green chemistry that can be applied to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. ijpsjournal.comeurekalert.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to cleaner products and reduced energy consumption. ijpsjournal.comtandfonline.com

Catalysis: Utilizing catalysts, particularly those that are recyclable and non-toxic, to improve reaction efficiency and reduce waste. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Development of Environmentally Benign Reaction Methodologies

The development of environmentally benign methodologies for quinoline synthesis is an active area of research. These methods often focus on reducing the environmental impact of the reaction process.

One key area of development is the use of less hazardous and recyclable catalysts. For instance, nanocatalysts are being explored for quinoline synthesis due to their high efficiency and potential for recovery and reuse, which minimizes waste. acs.org While not specifically documented for this compound, the application of such catalysts presents a promising avenue for its sustainable production.

Another approach involves aerobic oxidation, which utilizes oxygen from the air as a green oxidant. This method has been successfully applied to the synthesis of 2-aryl quinolines and represents a more environmentally friendly alternative to traditional oxidants. mdpi.com

The use of water as a solvent is a particularly attractive green methodology. eurekalert.orgeurekaselect.com Water is non-toxic, non-flammable, and inexpensive. Reactions conducted in water can sometimes exhibit enhanced reactivity and selectivity. eurekalert.org For example, the synthesis of certain quinoline derivatives has been successfully achieved in aqueous media, sometimes in the absence of any catalyst. nih.gov

| Green Methodology | Potential Application to this compound Synthesis | Key Advantages |

| Microwave-Assisted Synthesis | Acceleration of the formylation step. | Reduced reaction times, improved yields, energy efficiency. ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Facilitating reactions at lower temperatures. | Energy efficiency, potential for improved yields. tandfonline.comtandfonline.com |

| Use of Green Solvents (e.g., water, ethanol) | Replacement of hazardous solvents like DMF. | Reduced toxicity and environmental impact. eurekalert.orgtandfonline.com |

| Nanocatalysis | Employing recyclable catalysts for the quinoline ring formation. | High efficiency, catalyst reusability, waste reduction. acs.org |

| Aerobic Oxidation | Using air as a green oxidant in the synthesis pathway. | Environmentally friendly, readily available oxidant. mdpi.com |

Catalyst-Free and On-Water Synthetic Approaches

Recent advancements in organic synthesis have demonstrated the feasibility of conducting reactions under catalyst-free conditions and in water, aligning perfectly with the goals of green chemistry.

Catalyst-Free Synthesis:

Several catalyst-free methods for the synthesis of quinoline derivatives have been reported. For instance, the reaction of a carbaldehyde with a substituted aniline (B41778) has been shown to produce quinolines in excellent yields at room temperature without the need for a catalyst. nih.gov Another example is the synthesis of 2,3-dicarboxylic ester quinoline derivatives from o-amino diphenyl methylone derivatives and acetylenedicarboxylic esters under mild, catalyst-free conditions. researchgate.net A facile catalyst-free method for synthesizing 2-vinylquinolines has also been developed. rsc.org These examples suggest that a catalyst-free approach for the synthesis of this compound or its precursors could be a viable and sustainable option.

On-Water Synthesis:

The use of water as a reaction medium offers significant environmental benefits. eurekaselect.com Organic reactions in water can be surprisingly effective, and in some cases, water can enhance reaction rates. eurekalert.org The synthesis of various quinoline derivatives has been successfully carried out in water. nih.goveurekalert.org For example, a zirconocene (B1252598) dichloride-catalyzed three-component reaction of anilines, aldehydes, and ketones has been performed in an isopropanol/water mixture to produce quinolines in high yields. tandfonline.com While a specific on-water synthesis for this compound is not yet reported, the existing literature provides a strong basis for exploring this highly sustainable approach.

| Approach | Description | Relevance to this compound |

| Catalyst-Free | Reactions proceed without the addition of a catalyst, reducing cost and waste. | Potential for developing a simpler and more economical synthesis route. nih.govresearchgate.netrsc.org |

| On-Water | Utilizes water as the solvent, a green and readily available medium. | Offers a highly sustainable and environmentally friendly synthetic pathway. eurekalert.orgeurekaselect.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Ethoxyquinoline-2-carbaldehyde, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis often involves Vilsmeier-Haack formylation of substituted quinolines. For example, a modified procedure using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at controlled temperatures (e.g., 273–353 K) can introduce the aldehyde group at the 2-position . Key considerations include stoichiometric control of POCl₃ to avoid over-halogenation and purification via recrystallization from petroleum ether/ethyl acetate mixtures . Monitoring reaction progress with thin-layer chromatography (TLC) is recommended.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly the ethoxy (-OCH₂CH₃) and aldehyde (-CHO) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can resolve conformational details, though challenges arise from low crystal symmetry or solvent inclusion .

Q. What solvent systems are suitable for handling this compound in experimental settings?

- Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chlorinated solvents (e.g., dichloromethane). However, solubility varies with substituent effects; ethoxy groups enhance solubility in ethanol/water mixtures. Stability tests under inert atmospheres (N₂/Ar) are advised to prevent aldehyde oxidation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in derivatizing this compound for drug-discovery applications?

- Answer : The aldehyde group at the 2-position is reactive toward nucleophilic additions (e.g., hydrazones, Schiff bases), but competing reactions at the quinoline nitrogen require protecting groups. For example, temporary Boc protection of the nitrogen enables selective aldehyde functionalization . Computational modeling (DFT) can predict electronic effects of the ethoxy substituent on reaction pathways .

Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound derivatives?

- Answer : Discrepancies in torsion angles or packing motifs (e.g., planar vs. non-planar quinoline rings) may arise from crystallization conditions. SHELXL refinement with TWIN/BASF commands can model twinned crystals, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) influencing conformation .

Q. What mechanistic insights explain the biological activity of this compound analogs in antimicrobial assays?

- Answer : The ethoxy group enhances membrane permeability, while the aldehyde moiety acts as an electrophilic warhead, forming covalent adducts with bacterial enzymes (e.g., dihydrofolate reductase). Comparative studies with 6-methoxy or 6-chloro analogs show that ethoxy’s steric bulk reduces off-target effects . Dose-response assays (IC₅₀) combined with molecular docking validate target engagement .

Q. How do substituent effects (e.g., ethoxy vs. methyl) alter the photophysical properties of this compound?

- Answer : Ethoxy groups induce bathochromic shifts in UV-Vis spectra due to electron-donating resonance effects, enhancing π→π* transitions. Time-dependent density functional theory (TD-DFT) calculations correlate substituent electronegativity with fluorescence quantum yields. Solvatochromic studies in DMSO/water mixtures reveal polarity-dependent emission profiles .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.